Griselimycin

Catalog No.
S529240
CAS No.
26034-16-2
M.F
C57H96N10O12
M. Wt
1113.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griselimycin

CAS Number

26034-16-2

Product Name

Griselimycin

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

Molecular Formula

C57H96N10O12

Molecular Weight

1113.4 g/mol

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N

SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

solubility

Soluble in DMSO

Synonyms

Griselimycin; Grisellimycin B; RP-11072-B; RP11072-B; RP 11072-B;

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

Isomeric SMILES

CCC(C)[C@H]1C(=O)N([C@@H](C(=O)N2CCC[C@H]2C(=O)N([C@@H](C(=O)NCC(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@@H]3C(=O)N1)C)C(C)CC)N(C)C(=O)C4C[C@H](CN4C(=O)[C@H](C(C)C)N(C)C(=O)C)C)C)C(C)CC)C)C(C)C)C

The exact mass of the compound Griselimycin is 1112.7209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246122. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Griselimycin (CAS: 26034-16-2) is a purified natural cyclic depsipeptide and an antimycobacterial reference material. It functions as a specific protein-protein interaction inhibitor targeting the DNA polymerase sliding clamp (DnaN). In procurement and industrial research, Griselimycin is primarily sourced as a structural baseline for lead optimization, a chemical probe for DNA replication mechanisms, and a positive control for multi-drug resistant tuberculosis (MDR-TB) assays . Its N-methylated structure provides the lipophilicity and target affinity required to penetrate mycobacterial cell walls, establishing it as the primary scaffold for DnaN-targeted antibiotic development [1].

Substituting Griselimycin with first-line anti-TB drugs like Rifampicin or Isoniazid is scientifically invalid for DnaN-targeted research, as those compounds target RNA polymerase and mycolic acid synthesis, respectively, and are subject to widespread clinical resistance via rpoB and katG mutations [1]. Furthermore, utilizing crude Streptomyces extracts or unmethylated peptide analogs fails in quantitative structure-activity relationship (SAR) studies. Pure Griselimycin (≥98%) is strictly required to establish an accurate pharmacokinetic and binding affinity baseline, as the specific N-methylated prolines are critical for traversing the thick mycobacterial cell wall and achieving nanomolar target engagement [2].

Impact of N-Methylation on Antimycobacterial Potency

The specific molecular architecture of Griselimycin (GMe), featuring N-methylated residues and 4-methyl-prolines, dictates its bioactivity. In comparative assays, natural Griselimycin demonstrated a minimum inhibitory concentration (MIC) of 0.9 µM against Mycobacterium tuberculosis, whereas a synthesized non-methylated analog (GM) exhibited a 4- to 8-fold reduction in potency (MIC ~ 4.0 µM) [1].

Evidence DimensionIn vitro antimycobacterial potency (MIC)
Target Compound DataGriselimycin (GMe): 0.9 µM
Comparator Or BaselineNon-methylated analog (GM): 4.0 µM
Quantified Difference4- to 8-fold higher potency for the methylated target compound
ConditionsBroth culture MIC assay against M. tuberculosis and M. smegmatis

Procuring the exact, fully methylated Griselimycin structure is critical for maintaining target affinity and cell wall penetrability in drug development workflows.

Pharmacokinetic Baseline for Lead Optimization

Griselimycin serves as the quantitative benchmark for developing next-generation DnaN inhibitors. In vivo profiling establishes Griselimycin's baseline oral bioavailability at 48%. This exact quantitative baseline is required to validate the performance of synthetic derivatives like Cyclohexylgriselimycin (CGM), which achieved an optimized 89% bioavailability and an 18-fold increase in potency by alkylating the Pro8 residue of the Griselimycin scaffold [1].

Evidence DimensionOral bioavailability and structural optimization baseline
Target Compound DataGriselimycin (Baseline): 48% oral bioavailability
Comparator Or BaselineCyclohexylgriselimycin (Optimized Derivative): 89% oral bioavailability
Quantified Difference41% absolute improvement in bioavailability mapped directly to Pro8 substitution
ConditionsIn vivo pharmacokinetic profiling in mice following a 30 mg/kg single administration

Buyers developing novel anti-TB therapeutics must use pure Griselimycin to establish an accurate baseline for evaluating the metabolic stability and pharmacokinetic improvements of new synthetic analogs.

Macrophage Penetration and Intracellular Efficacy

Standard extracellular antibiotics frequently fail to clear intracellular mycobacterial reservoirs. Quantitative assays show Griselimycin maintains an effective MIC of 6.2 µg/mL against M. tuberculosis residing within RAW 264.7 macrophages, providing a quantifiable advantage over non-penetrating peptide alternatives that lose efficacy (MIC > 50 µg/mL) in intracellular models .

Evidence DimensionIntracellular Minimum Inhibitory Concentration (MIC)
Target Compound DataGriselimycin: 6.2 µg/mL
Comparator Or BaselineStandard non-penetrating peptide antibiotics: MIC > 50 µg/mL (loss of efficacy)
Quantified DifferenceMaintained therapeutic efficacy within the phagosomal environment
ConditionsM. tuberculosis H37Rv infection model in RAW 264.7 macrophages

Selecting Griselimycin ensures researchers have a functional scaffold capable of reaching intracellular targets, a strict requirement for latent TB drug discovery.

Bypass of First-Line Drug Resistance Mechanisms

Griselimycin's distinct mechanism of action—inhibiting the DnaN sliding clamp—allows it to bypass the resistance mechanisms that neutralize standard therapies. While Rifampicin becomes ineffective against MDR clinical isolates possessing rpoB mutations (MIC > 64 µg/mL), Griselimycin retains its baseline activity (MIC ~ 1.0 µg/mL) against these exact resistant strains [1].

Evidence DimensionEfficacy against Rifampicin-resistant Mtb strains
Target Compound DataGriselimycin: Retains baseline MIC (~1.0 µg/mL)
Comparator Or BaselineRifampicin: MIC > 64 µg/mL (Complete loss of efficacy)
Quantified DifferenceMaintained efficacy (1.0 µg/mL) versus complete loss of efficacy (>64 µg/mL) in rpoB-mutated models
ConditionsIn vitro susceptibility testing against characterized MDR-Mtb clinical isolates

Procuring Griselimycin provides a reliable active positive control for screening assays targeting multi-drug resistant mycobacteria where standard benchmarks fail.

Structural Baseline for Next-Generation DnaN Inhibitor Synthesis

Directly following from its established 48% bioavailability baseline, Griselimycin is procured as the foundational chemical scaffold for lead optimization programs. Medicinal chemists utilize its core cyclic depsipeptide structure to perform targeted substitutions (e.g., at the Pro8 residue) to synthesize derivatives with enhanced metabolic stability and pharmacokinetics for clinical development[1].

Chemical Probe for Mycobacterial DNA Replication Mechanics

Leveraging its nanomolar affinity for the DnaN sliding clamp, pure Griselimycin is an essential tool compound for structural biology and mechanistic studies. It is used to crystallize protein-inhibitor complexes and map the peptide-binding pockets of DNA polymerase III, enabling the rational design of new protein-protein interaction (PPI) inhibitors [2].

Positive Control in MDR-TB High-Throughput Screening

Because Griselimycin bypasses standard rpoB and katG resistance mutations, it is the established active reference standard in high-throughput screening (HTS) assays and macrophage infection models evaluating new compounds against multi-drug resistant M. tuberculosis clinical isolates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

1112.72091854 g/mol

Monoisotopic Mass

1112.72091854 g/mol

Heavy Atom Count

79

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Kling A, Lukat P, Almeida DV, Bauer A, Fontaine E, Sordello S, Zaburannyi N, Herrmann J, Wenzel SC, König C, Ammerman NC, Barrio MB, Borchers K, Bordon-Pallier F, Brönstrup M, Courtemanche G, Gerlitz M, Geslin M, Hammann P, Heinz DW, Hoffmann H, Klieber S, Kohlmann M, Kurz M, Lair C, Matter H, Nuermberger E, Tyagi S, Fraisse L, Grosset JH, Lagrange S, Müller R. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins. Science. 2015 Jun 5;348(6239):1106-12. doi: 10.1126/science.aaa4690. PubMed PMID: 26045430.
2: Holzgrabe U. New Griselimycins for Treatment of Tuberculosis. Chem Biol. 2015 Aug 20;22(8):981-2. doi: 10.1016/j.chembiol.2015.08.002. PubMed PMID: 26295835.
3: Herrmann J, Lukežič T, Kling A, Baumann S, Hüttel S, Petković H, Müller R. Strategies for the Discovery and Development of New Antibiotics from Natural Products: Three Case Studies. Curr Top Microbiol Immunol. 2016;398:339-363. doi: 10.1007/82_2016_498. Review. PubMed PMID: 27738913.
4: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. II. Structure of griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2357-62. French. PubMed PMID: 5568643.
5: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. 3. Products related to griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2363-5. French. PubMed PMID: 5568644.
6: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted Streptomyces cultures. I. Identification of the products liberated by hydrolysis]. Bull Soc Chim Fr. 1971 Jun;6:2349-56. French. PubMed PMID: 5568642.
7: Klahn P, Brönstrup M. New Structural Templates for Clinically Validated and Novel Targets in Antimicrobial Drug Research and Development. Curr Top Microbiol Immunol. 2016;398:365-417. doi: 10.1007/82_2016_501. Review. PubMed PMID: 27704270.
8: Fredersdorf M, Kurz M, Bauer A, Ebert MO, Rigling C, Lannes L, Thiele CM. Conformational Analysis of an Antibacterial Cyclodepsipeptide Active against Mycobacterium tuberculosis by a Combined ROE and RDC Analysis. Chemistry. 2017 Apr 27;23(24):5729-5735. doi: 10.1002/chem.201605143. Epub 2017 Mar 9. PubMed PMID: 28106929.
9: Wink J, Schumann P, Atasayar E, Klenk HP, Zaburannyi N, Westermann M, Martin K, Glaeser SP, Kämpfer P. 'Streptomyces caelicus', an antibiotic-producing species of the genus Streptomyces, and Streptomyces canchipurensis Li et al. 2015 are later heterotypic synonyms of Streptomyces muensis Ningthoujam et al. 2014. Int J Syst Evol Microbiol. 2017 Apr;67(3):548-556. doi: 10.1099/ijsem.0.001612. Epub 2017 Apr 3. PubMed PMID: 27902313.

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